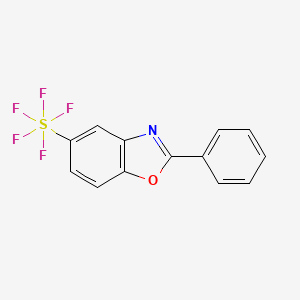

2-Phenyl-5-(pentafluorosulfanyl)benzooxazole

説明

Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts .Molecular Structure Analysis

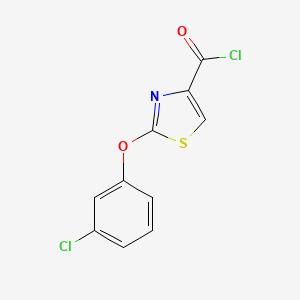

The molecular structure of 2-Phenyl-5-(pentafluorosulfanyl)benzooxazole consists of 13 carbon atoms, 8 hydrogen atoms, 5 fluorine atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .Chemical Reactions Analysis

Benzoxazole derivatives, including 2-Phenyl-5-(pentafluorosulfanyl)benzooxazole, have been used as starting materials for different mechanistic approaches in drug discovery .Physical And Chemical Properties Analysis

2-Phenyl-5-(pentafluorosulfanyl)benzooxazole is known for its unique physical and chemical properties, including high thermal stability.科学的研究の応用

Benzothiazole Scaffold in Medicinal Chemistry

Benzothiazole derivatives, closely related to benzooxazoles, have been extensively studied for their broad spectrum of pharmacological properties. These compounds are known for their antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and particularly, their potential as antitumor agents. The structurally simple 2-arylbenzothiazoles, which share similarities with 2-Phenyl-5-(pentafluorosulfanyl)benzooxazole, are under development for cancer treatment. This highlights the increasing importance of the benzothiazole nucleus in drug discovery due to its structural simplicity and ease of synthesis, offering scope for the development of new chemical entities towards the market (Kamal, A., Hussaini Syed, M. A., & Malik Mohammed, S., 2015).

Benzoxaborole Compounds in Therapeutic Uses

Benzoxaborole compounds, sharing a boron-heterocyclic scaffold with benzooxazoles, have found broad applications in medicinal chemistry due to their physicochemical and drug-like properties. These compounds have been used to discover new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. Two benzoxaborole derivatives are clinically used for treating onychomycosis and atopic dermatitis, with several others in clinical trials, demonstrating the chemical versatility and the potential mechanism of action related to the electron-deficient nature of the boron atom. This showcases the relevance of such scaffolds in the pharmaceutical industry and the possibility of developing new anti-infective agents or anti-inflammatory drugs (Nocentini, A., Supuran, C., & Winum, J., 2018).

Plastic Scintillators and Optoelectronic Materials

Compounds like 2-Phenyl-5-(pentafluorosulfanyl)benzooxazole can be relevant in the development of materials for optoelectronics. Research has been conducted on quinazolines and pyrimidines, which are benzodiazines known in medicinal chemistry, for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel optoelectronic materials. This indicates the potential of structurally similar compounds, such as benzooxazoles, in contributing to the fabrication of materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical applications (Lipunova, G., Nosova, E., Charushin, V., & Chupakhin, O., 2018).

作用機序

Target of Action

Benzoxazole derivatives, to which this compound belongs, have been known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .

Mode of Action

The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Benzoxazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The compound is known for its unique physical and chemical properties, high thermal stability, and versatile biological activities, suggesting that it may be stable and effective in various environments.

将来の方向性

The pentafluorosulfanyl (SF5) moiety, which is part of the 2-Phenyl-5-(pentafluorosulfanyl)benzooxazole structure, is of increasing interest as a bioisostere in medicinal chemistry . This suggests that 2-Phenyl-5-(pentafluorosulfanyl)benzooxazole and similar compounds may have promising applications in future research and drug development .

特性

IUPAC Name |

pentafluoro-(2-phenyl-1,3-benzoxazol-5-yl)-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F5NOS/c14-21(15,16,17,18)10-6-7-12-11(8-10)19-13(20-12)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFKZXWJWYOHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-5-(pentafluorosulfanyl)benzooxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride](/img/structure/B1429453.png)

![3-[(4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1429454.png)

![2-{Naphtho[2,1-b]furan-2-yl}acetic acid](/img/structure/B1429456.png)

![{[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1429466.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride](/img/structure/B1429470.png)

![N-[4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl]-3,5-dichloro-N-cyclobutyl-benzenesulfonamide](/img/structure/B1429475.png)

![Ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1429476.png)